molecular formula C16H18O4 B13132415 Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate CAS No. 51037-20-8

Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate

Cat. No.: B13132415
CAS No.: 51037-20-8
M. Wt: 274.31 g/mol
InChI Key: KBCJLXMMXAYTTB-UHFFFAOYSA-N
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Description

Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate is an organic compound with the molecular formula C16H18O4 It is a derivative of indacene, a polycyclic aromatic hydrocarbon This compound is characterized by its hexahydro structure, which means it contains six additional hydrogen atoms compared to its parent indacene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate typically involves the hydrogenation of indacene derivatives. One common method involves the catalytic hydrogenation of 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylic acid in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature conditions to ensure complete hydrogenation. The resulting product is then esterified using methanol to obtain the dimethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and esterification. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound in various fields of research .

Properties

CAS No.

51037-20-8

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate

InChI

InChI=1S/C16H18O4/c1-19-15(17)13-11-7-3-5-9(11)10-6-4-8-12(10)14(13)16(18)20-2/h3-8H2,1-2H3

InChI Key

KBCJLXMMXAYTTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCC2=C3CCCC3=C1C(=O)OC

Origin of Product

United States

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